![molecular formula C14H18ClFN2O3S B2645052 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235297-78-5](/img/structure/B2645052.png)
2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has received significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Structure-Activity Relationships in Hypoglycemic Benzoic Acid Derivatives
- A study investigated the structure-activity relationships in two series of hypoglycemic benzoic acid derivatives, leading to the development of compounds like repaglinide, which is significantly more active than sulfonylurea drugs for type 2 diabetes treatment. This showcases the application of such chemical structures in developing therapeutic agents for metabolic disorders (Grell et al., 1998).
Serotonin 4 Receptor Agonists for Gastrointestinal Motility
- Another research focus has been the design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT(4)) receptor agonists, highlighting their potential to improve gastrointestinal motility, which could be beneficial in treating gastrointestinal disorders (Sonda et al., 2003).
Novel Piperidine Derivatives for Acetylcholinesterase Inhibition
- The synthesis and evaluation of novel piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have been explored, with applications in treating neurodegenerative diseases such as Alzheimer's disease. This research illustrates the therapeutic potential of such chemical structures in neuropharmacology (Sugimoto et al., 1990).
Crystal Structure and Biological Activity
- The synthesis, crystal structure determination, and preliminary herbicidal activity testing of a related compound indicate potential applications in agriculture, specifically in developing new herbicides (Li et al., 2008).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(16)8-13(12)15/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKUJBRYJLLALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
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